1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide
CAS No.: 1251563-82-2
Cat. No.: VC4244497
Molecular Formula: C24H24N4O2S2
Molecular Weight: 464.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251563-82-2 |
|---|---|
| Molecular Formula | C24H24N4O2S2 |
| Molecular Weight | 464.6 |
| IUPAC Name | 1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H24N4O2S2/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30) |
| Standard InChI Key | KODPYVUPZYJTQB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CS5 |
Introduction
Structural Elucidation and Key Features
Core Architecture
The molecule’s backbone consists of a thieno[3,2-d]pyrimidin-4(3H)-one system, a bicyclic heteroaromatic framework comprising a thiophene ring fused to a pyrimidinone . The pyrimidinone ring is substituted at the 2-position with a piperidine group, which is further functionalized at the 4-position with a carboxamide linker. The carboxamide’s nitrogen is bonded to a thiophen-2-ylmethyl group, introducing additional sulfur-based aromaticity. At the 7-position of the thienopyrimidinone, a 3-methylphenyl substituent enhances lipophilicity and may influence target binding .
Stereoelectronic Properties
The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric strain. The thiophen-2-ylmethyl group introduces electron-rich regions due to the sulfur atom’s lone pairs, potentially facilitating interactions with electrophilic binding pockets. The 3-methylphenyl group contributes to π-π stacking capabilities, a feature often critical for protein-ligand interactions .
Synthetic Pathways and Challenges
Key Intermediate
A plausible intermediate is 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which could be synthesized by cyclizing 5-amino-4-cyano-3-(3-methylphenyl)thiophene-2-carboxamide with formic acid . Subsequent bromination at the 2-position would enable coupling with piperidine-4-carboxamide derivatives .
Physicochemical Properties
Solubility data remain unreported, but the compound’s lipophilic components (e.g., 3-methylphenyl) suggest limited aqueous solubility, likely necessitating dimethyl sulfoxide (DMSO) for in vitro assays.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct pharmacological data are unavailable, structural analogs provide clues:
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Kinase Inhibition: The pyrimidinone scaffold is prevalent in kinase inhibitors (e.g., EGFR, AKT) . The carboxamide group may hydrogen-bond with kinase hinge regions .
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GPCR Modulation: Thiophene and piperidine motifs are common in GPCR ligands, particularly serotonin or dopamine receptors.
Comparative Analysis with AZD5363
Azd5363, an AKT inhibitor, shares a piperidine-carboxamide substructure but differs in its pyrrolo[2,3-d]pyrimidine core . This compound’s thienopyrimidinone system may offer improved metabolic stability over AZD5363’s pyrrolopyrimidine, as sulfur atoms resist oxidative degradation .
Applications and Research Utility
Preclinical Research
This compound is labeled "For research use only", indicating utility in:
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Target Validation: Probing kinases or GPCRs in cell-based assays.
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Structure-Activity Relationship (SAR) Studies: Modifying the 3-methylphenyl or thienylmethyl groups to optimize potency .
Patent Landscape
No patents specifically citing this compound exist in public databases, suggesting it may be a novel research chemical or intermediate .
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